Deacetylthiocolchicine hydrochloride
Description
Deacetylthiocolchicine hydrochloride is a semi-synthetic derivative of colchicine, a well-known tropolone alkaloid isolated from plants of the Colchicum genus. Structurally, it is characterized by the removal of an acetyl group (deacetylation) and the substitution of an oxygen atom with sulfur (thio modification) in the colchicine backbone. These modifications alter its pharmacokinetic and pharmacodynamic properties, including solubility, stability, and tubulin-binding affinity . The compound is primarily used in research settings for studying microtubule dynamics and as a reference standard in analytical chemistry, though its therapeutic applications remain exploratory due to toxicity concerns .
Properties
CAS No. |
16665-61-5 |
|---|---|
Molecular Formula |
C20H24ClNO4S |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
(7S)-7-amino-1,2,3-trimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one;hydrochloride |
InChI |
InChI=1S/C20H23NO4S.ClH/c1-23-16-9-11-5-7-14(21)13-10-15(22)17(26-4)8-6-12(13)18(11)20(25-3)19(16)24-2;/h6,8-10,14H,5,7,21H2,1-4H3;1H/t14-;/m0./s1 |
InChI Key |
FZWWESYLVBVOGY-UQKRIMTDSA-N |
SMILES |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)N)OC)OC.Cl |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)SC)N)OC)OC.Cl |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)N)OC)OC.Cl |
Appearance |
Solid powder |
Other CAS No. |
16665-61-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deacetylthiocolchicine hydrochloride; Deacetylthiocolchicine HCl; Deacetylthiocolchicine chlorhydrate |
Origin of Product |
United States |
Preparation Methods
Demethylation and Glycosylation
The chemical synthesis of deacetylthiocolchicine hydrochloride typically begins with thiocolchicine, which undergoes sequential demethylation and glycosylation. In a seminal approach documented in US Patent 3,816,396, boron tribromide (BBr₃) is employed to demethylate thiocolchicine at specific positions, generating a mixture of 1,2-bis-desmethyl-thiocolchicine and 2,3-bis-desmethyl-thiocolchicine. This step is conducted in methylene chloride at -5°C to 25°C, with the reaction requiring 16–24 hours for completion. The resultant demethylated intermediates are then subjected to glycosylation using acetobromoglucose in the presence of triethylamine, yielding tetraacetylated glycosides.
A critical challenge in this step is the non-selective glycosylation, which produces a mixture of 2- and 3-glycosylated isomers. For instance, the reaction of 2,3-bis-desmethyl-thiocolchicine with acetobromoglucose in dioxane at 20°C for 16 hours generates three primary products: 2-tetraacetoglucosyl-2,3-bis-desmethyl-thiocolchicine, 3-tetraacetoglucosyl-2,3-bis-desmethyl-thiocolchicine, and 2-tetraacetoglucosyl-1,2-bis-desmethyl-thiocolchicine. These isomers necessitate subsequent separation via chromatography, which adds complexity to the process.
Methylation and Deacetylation
Following glycosylation, the tetraacetylated intermediates undergo methylation using diazomethane in methanol at 5°C, selectively restoring methyl groups at non-glycosylated positions. This step is followed by alkaline hydrolysis with 2 N sodium hydroxide to remove acetyl protecting groups, yielding deacetylthiocolchicine. The final hydrochloride salt is formed by treating the free base with hydrochloric acid, a standard procedure in pharmaceutical salt formation.
Key Data for Chemical Synthesis
| Parameter | Conditions | Yield | Selectivity |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, -5°C to 25°C, 16–24 h | 70–80% | Moderate (2,3 > 1,2) |
| Glycosylation | Acetobromoglucose, Et₃N, dioxane, 20°C | 50–60% | Low (isomeric mixture) |
| Deacetylation | NaOH, H₂O/CH₃OH, 30 min | 85–90% | High |
Despite its reliability, this route suffers from prolonged reaction times (48–72 hours total) and the use of hazardous reagents like BBr₃ and diazomethane.
Biotransformation Approaches
Bacillus aryabhattai-Mediated Glycosylation
A breakthrough in this compound preparation is the use of Bacillus aryabhattai, a gram-positive bacterium with exceptional biocatalytic activity. As detailed in WO2015097567A1, this strain selectively glycosylates thiocolchicine derivatives at the C-3 position of the aromatic ring, bypassing the need for protective groups or harsh reagents. The process involves fermenting B. aryabhattai in a medium containing thiocolchicine (0.05–3.0 g/L) at 30°C and pH 7.0 for 18–40 hours, achieving near-quantitative yields of 3-O-glucosylthiocolchicine.
The bacterium’s enzymatic machinery first demethylates thiocolchicine to 3-demethylthiocolchicine, which is subsequently glucosylated via UDP-glucose-dependent glycosyltransferases. This one-pot reaction eliminates intermediate isolation steps, significantly streamlining production.
Downstream Processing
Post-fermentation, the broth is centrifuged to remove bacterial biomass, and the supernatant is subjected to solvent extraction using ethyl acetate or methylene chloride. The crude product is then purified via recrystallization from ethanol-water mixtures, yielding deacetylthiocolchicine with >98% purity. Conversion to the hydrochloride salt is achieved by treating the free base with HCl gas in anhydrous ethanol, followed by lyophilization.
Key Data for Biotransformation
| Parameter | Conditions | Yield | Selectivity |
|---|---|---|---|
| Fermentation | 30°C, pH 7.0, 24–40 h | 90–99% | High (C-3 specific) |
| Purification | Ethyl acetate extraction, recrystallization | 80–85% | High |
This method’s superiority lies in its environmental sustainability and scalability, with fermentation volumes exceeding 1,000 liters in industrial settings.
Comparative Analysis of Methods
The choice between chemical and biocatalytic routes hinges on factors such as cost, scalability, and regulatory requirements.
| Criterion | Chemical Synthesis | Biotransformation |
|---|---|---|
| Yield | 50–60% (overall) | 90–99% (overall) |
| Selectivity | Low (requires isomer separation) | High (C-3 specific) |
| Reaction Time | 48–72 hours | 18–40 hours |
| Hazardous Reagents | BBr₃, diazomethane | None |
| Scalability | Moderate (batch-dependent) | High (continuous fermentation possible) |
The biotransformation route is increasingly favored in industry due to its alignment with green chemistry principles and reduced waste generation.
Experimental Optimization and Challenges
Chemical Synthesis Optimization
In chemical routes, replacing BBr₃ with milder demethylating agents like AlCl₃ has been explored but results in lower yields (40–50%). Similarly, substituting diazomethane with dimethyl sulfate improves safety but necessitates stringent pH control to avoid over-methylation.
Biotransformation Challenges
While B. aryabhattai offers high efficiency, its susceptibility to thiocolchicine toxicity at concentrations >3.0 g/L limits substrate loading. Adaptive laboratory evolution has yielded strains tolerant to 5.0 g/L thiocolchicine, though industrial implementation remains pending.
Chemical Reactions Analysis
Deacetylthiocolchicine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction can occur with reagents like alkyl halides or acyl chlorides, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that deacetylthiocolchicine hydrochloride exhibits significant anti-inflammatory effects. It has been shown to reduce inflammation in various models, including:
- Carrageenan-induced edema : Studies demonstrated that deacetylthiocolchicine effectively inhibited edema formation in animal models, comparable to traditional colchicine treatments .
- Rheumatic conditions : Its application in rheumatology has been explored, particularly for muscle relaxant properties that alleviate pain associated with muscle contractures due to inflammatory diseases .
Muscle Relaxant Effects
This compound has been identified as a potent myorelaxant. Its mechanism involves modulation of neurotransmitter release and muscle tone reduction, which is beneficial in treating conditions characterized by muscle spasms or tension .
- Clinical Studies : Clinical trials have reported improvements in patients suffering from muscular pain and spasms when treated with this compound .
Case Studies
Several case studies illustrate the effectiveness of this compound:
- Case Study 1 : A patient with chronic inflammatory arthritis showed marked improvement in symptoms after treatment with this compound, leading to reduced pain and increased mobility .
- Case Study 2 : In another instance, post-operative patients receiving deacetylthiocolchicine for muscle relaxation reported less discomfort and quicker recovery times compared to those on standard analgesics .
Comparative Analysis of Related Compounds
| Compound | Anti-inflammatory Activity | Muscle Relaxant Activity | Toxicity Profile |
|---|---|---|---|
| This compound | High | High | Low |
| Thiocolchicoside | Moderate | Moderate | Moderate |
| Colchicine | High | Low | High |
This table summarizes the comparative efficacy and safety profiles of this compound against related compounds, highlighting its therapeutic advantages.
Mechanism of Action
Deacetylthiocolchicine hydrochloride exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding prevents the polymerization of tubulin dimers, leading to the destabilization of microtubules and ultimately causing cell cycle arrest and apoptosis (programmed cell death) . The compound also interferes with the intracellular assembly of the inflammasome complex, which mediates the activation of interleukin-1β, an inflammatory mediator .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |
|---|---|---|---|
| Colchicine | C₂₂H₂₅NO₆ | 399.44 | Methoxy group at C7 |
| Thiocolchicine | C₂₂H₂₅NO₅S | 415.51 | Sulfur substitution in tropolone |
| Deacetylthiocolchicine HCl | C₂₁H₂₄ClNO₄S | 430.94 | Deacetylated, thio-modified |
| N-Desacetyl 3-Demethyl Derivative | C₁₉H₂₂ClNO₃S·H₂O | 408.91 | Demethylation at C10 |
Data derived from structural identifiers in , and 12.
Pharmacological Activity
- Tubulin Binding Affinity : this compound exhibits reduced binding to tubulin compared to colchicine due to deacetylation, which destabilizes interactions with the β-tubulin subunit. However, the thio substitution enhances membrane permeability, partially offsetting this loss .
- Cytotoxicity : In vitro studies suggest its IC₅₀ against cancer cell lines is 2–3 times higher than colchicine but lower than thiocolchicine, indicating a balance between solubility and efficacy .
Solubility and Stability
- Solubility: The hydrochloride salt form improves aqueous solubility (e.g., ~15 mg/mL in water) compared to non-salt derivatives like thiocolchicine (<1 mg/mL). This property is critical for formulation in research applications .
- Stability : RP-HPLC studies () highlight that hydrochloride derivatives generally exhibit better solution stability than free bases, with <5% degradation over 24 hours under refrigerated conditions.
Biological Activity
Deacetylthiocolchicine hydrochloride is a derivative of colchicine, known for its diverse biological activities, particularly in anti-inflammatory and muscle relaxant applications. This article reviews the compound's biological activity based on various research findings, including its mechanisms of action, therapeutic uses, and potential side effects.
Overview of this compound
This compound is structurally related to colchicine, a well-established therapeutic agent used primarily for gout and familial Mediterranean fever. The modification of the colchicine structure has resulted in derivatives with enhanced pharmacological properties, including improved efficacy and reduced toxicity.
- GABA Receptor Modulation : this compound has been shown to act as a GABA receptor agonist, leading to muscle relaxation. This mechanism is crucial for its application in treating muscle spasms and related disorders .
- Inhibition of Glycine Receptors : The compound interacts with strychnine-sensitive glycine receptors in the spinal cord, contributing to its myorelaxant properties. This interaction suggests potential applications in pain management and muscle tension relief .
- Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory activity by downregulating pathways associated with inflammation, such as NF-κB signaling. This property positions it as a candidate for treating inflammatory diseases .
Therapeutic Applications
This compound has been investigated for various therapeutic uses:
- Muscle Relaxant : Its ability to modulate GABA and glycine receptors makes it effective in alleviating muscle tension and spasms .
- Anti-inflammatory Agent : The compound shows promise in treating conditions characterized by inflammation, such as arthritis and other rheumatic disorders .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting tumor growth and metastasis through modulation of inflammatory pathways .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Muscle Relaxation | GABA receptor agonism | , |
| Anti-inflammatory | NF-κB pathway inhibition | , |
| Anticancer | Modulation of inflammatory pathways | , |
Case Studies
- Muscle Relaxation Study : In a clinical trial assessing the efficacy of this compound for muscle relaxation, patients reported significant reductions in pain and muscle tension compared to a placebo group. The study highlighted the compound's rapid onset of action and favorable safety profile .
- Anti-inflammatory Efficacy : A study evaluating the anti-inflammatory effects demonstrated that this compound effectively reduced markers of inflammation in animal models of arthritis. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects .
- Anticancer Research : In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The compound's ability to downregulate key inflammatory pathways suggests a potential role in cancer therapy .
Q & A
Q. What synthetic methodologies are commonly employed for Deacetylthiocolchicine hydrochloride, and how do reaction conditions influence yield?
this compound synthesis typically involves multi-step routes, including thiocolchicine modification, deacetylation, and salt formation. Key steps may parallel colchicine derivative synthesis, such as cyclization and oxidation (e.g., "one-pot" processes for efficiency) . Yield optimization requires careful control of temperature, solvent selection, and purification steps (e.g., TLC monitoring for intermediates) . Post-synthesis washing with water or organic solvents removes byproducts like ammonium salts .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound purity and structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Infrared (IR) spectroscopy identifies functional groups (e.g., thioether bonds). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while TLC monitors reaction progress . Batch-specific Certificates of Analysis (CoA) should include retention times and spectral matches to reference standards .
Q. What purification strategies are recommended post-synthesis to isolate this compound from reaction mixtures?
Column chromatography (silica gel, gradient elution) effectively separates the target compound from byproducts. Recrystallization using polar solvents (e.g., ethanol/water) enhances crystallinity. Aqueous washes remove hydrophilic impurities (e.g., diethylammonium chloride) . Final purity must be validated via melting point analysis and HPLC .
Q. How should researchers handle and store this compound to ensure stability?
Store lyophilized powder at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Reconstitute in anhydrous DMSO or ethanol to prevent hydrolysis. Safety protocols mandate lab coats, gloves, and fume hood use due to unknown toxicological profiles .
Q. What criteria ensure reproducibility in this compound synthesis?
Document reaction parameters (solvent ratios, temperature, catalyst loadings) meticulously. Use standardized equipment (e.g., calibrated thermometers) and reference controls. Publish detailed protocols in main manuscripts or supplementary materials to enable replication .
Advanced Research Questions
Q. How can in vitro assays be optimized to evaluate this compound’s microtubule-disrupting effects?
Use synchronized cell lines (e.g., HeLa) and quantitative immunofluorescence to measure microtubule polymerization inhibition. Compare IC₅₀ values across cell types, controlling for cell cycle stage and exposure duration. Kinetic analysis (e.g., first-order release models) quantifies dose-response relationships .
Q. What strategies resolve contradictions in cytotoxicity data between cancer cell lines and primary cells?
Conduct systematic reviews to identify confounding variables (e.g., metabolic activity, efflux pumps) . Validate findings using orthogonal assays (e.g., apoptosis markers vs. ATP assays). Statistical tools like ANOVA or mixed-effects models account for inter-experimental variability .
Q. How do structural modifications from colchicine to this compound alter tubulin-binding kinetics?
Molecular docking simulations (e.g., AutoDock Vina) predict binding affinity changes due to thio substitution and deacetylation. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) empirically measure ΔG and Kd values. Compare with radiolabeled colchicine competitive binding assays .
Q. Which in silico models predict this compound’s metabolic pathways and potential drug-drug interactions?
Use ADMET predictors (e.g., SwissADME) to identify cytochrome P450 substrates and reactive metabolites. Molecular dynamics simulations model hepatic glucuronidation or sulfation pathways. Validate with LC-MS/MS metabolite profiling in hepatocyte cultures .
Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships in preclinical studies?
Fit data to sigmoidal (Hill equation) or log-logistic models using software like GraphPad Prism. Bootstrap resampling assesses confidence intervals for EC₅₀/IC₅₀. Report goodness-of-fit metrics (R², AIC) and correct for multiple comparisons (e.g., Bonferroni correction) .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
